molecular formula C21H20N2O3 B1208265 Serpentine

Serpentine

Cat. No.: B1208265
M. Wt: 348.4 g/mol
InChI Key: WYTGDNHDOZPMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Magnesiothermic Reduction: One method involves the magnesiothermic reduction of silica obtained from serpentine minerals.

    Wet Chemical Coprecipitation: Another method involves the preparation of this compound-loaded hydroxyapatite composites through wet chemical coprecipitation.

Industrial Production Methods

Scientific Research Applications

Construction and Decorative Uses

Serpentine as a Building Material:
this compound is valued for its aesthetic qualities and durability. Its use in architecture dates back centuries, with notable examples including:

  • Decorative Stone: this compound's attractive green color and ability to be polished make it a popular choice for decorative stone in buildings and sculptures. Notable structures include College Hall at the University of Pennsylvania.
  • Marble Alternatives: Varieties such as verde antique are used extensively in flooring and wall coverings due to their marble-like appearance .

Table 1: Key Properties of this compound in Construction

PropertyValue
Mohs Hardness2.5 - 3.5
Density2.5 - 3.0 g/cm³
ColorGreen to dark green
WorkabilityEasily carved

Industrial Applications

Thermal and Electrical Insulation:
this compound has been utilized in industrial settings as an effective thermal and electrical insulator. Its properties make it suitable for applications such as:

  • Insulation Materials: Used in the production of wall tiles, pipe insulation, and stoves .
  • Steelmaking: In steel production, this compound serves as a flux agent that combines with impurities to form slag, which can be repurposed for road surfacing and concrete aggregates .

Environmental Applications

Carbon Dioxide Sequestration:
One of the most promising applications of this compound is its potential for carbon dioxide sequestration. The mineral reacts with CO₂ to form stable carbonates, which can mitigate climate change effects:

  • Reactivity Studies: Research shows that serpentinite exhibits high reactivity when subjected to pressurized CO₂ environments, leading to significant magnesium release and carbonate formation .
  • Carbonation Reactors: Elevated temperatures enhance the reaction rate, making serpentinite a candidate for industrial CO₂ scrubbing technologies .

Table 2: Environmental Benefits of this compound

ApplicationMechanism
CO₂ SequestrationReacts with CO₂ to form carbonates
Wastewater TreatmentAdsorbs heavy metals and pollutants

Cultural Significance

Indigenous Uses:
Historically, this compound has been integral to various cultures:

  • Inuit Artifacts: The Inuit have crafted tools and lamps (qilluq) from this compound for heating and light .
  • Lapidary Work: High-quality this compound has been used in ornamental carvings and jewelry, particularly in regions like Afghanistan and India .

Case Studies

Case Study 1: Carbon Sequestration Efficiency
A study conducted on the carbonation of serpentinite revealed that it was the most reactive among tested minerals, with significant magnesium release within two weeks of exposure to CO₂ under pressurized conditions. This finding underscores its potential role in large-scale carbon capture initiatives .

Case Study 2: this compound in Steelmaking
In a practical application within the steel industry, serpentinite was employed as a flux agent during steel production at a facility in Brazil. The resulting slag was effectively reused for road construction, demonstrating both economic and environmental benefits from this compound's properties .

Properties

IUPAC Name

methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGDNHDOZPMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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